molecular formula C8H14BrN3 B13067746 4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine

4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13067746
M. Wt: 232.12 g/mol
InChI Key: AIHFWBMXRYSPOS-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and an amine group at the 3-position The compound also has a 2-methylbutyl side chain attached to the nitrogen atom at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-bromo-1-(2-methylbutyl)-1H-pyrazole with ammonia or an amine source can yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The amine group at the 3-position can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the 2-methylbutyl side chain.

    4-Bromo-1-phenyl-1H-pyrazole: Similar structure but has a phenyl group instead of the 2-methylbutyl side chain.

    4-Bromo-1-(2-ethylhexyl)-1H-pyrazole: Similar structure but has a 2-ethylhexyl side chain instead of the 2-methylbutyl side chain.

Uniqueness

4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the 2-methylbutyl side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14BrN3

Molecular Weight

232.12 g/mol

IUPAC Name

4-bromo-1-(2-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C8H14BrN3/c1-3-6(2)4-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

AIHFWBMXRYSPOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=C(C(=N1)N)Br

Origin of Product

United States

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